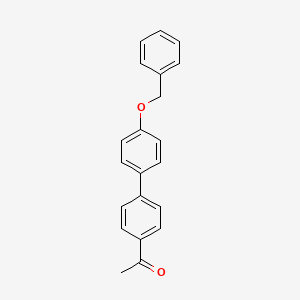

4-Acetyl-4'-(Benzyloxy)biphenyl

Description

4-Acetyl-4'-(Benzyloxy)biphenyl (CAS 118253-54-6, MFCD06802281) is a biphenyl derivative featuring an acetyl group (-COCH₃) at the 4-position and a benzyloxy (-OCH₂C₆H₅) substituent at the 4'-position of the biphenyl scaffold. Its molecular formula is C₂₁H₁₈O₂, with a molecular weight of 302.37 g/mol (calculated from structural analogs in and ). This compound is primarily utilized in organic synthesis and materials science, particularly as a precursor for liquid crystals, pharmaceutical intermediates, or ligands in catalysis. The acetyl group enhances electron-withdrawing properties, while the benzyloxy moiety contributes to steric bulk and solubility in non-polar solvents.

Acetylation of the biphenyl core likely involves Friedel-Crafts acylation or direct substitution, as seen in related acetamide derivatives ().

Properties

IUPAC Name |

1-[4-(4-phenylmethoxyphenyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-16(22)18-7-9-19(10-8-18)20-11-13-21(14-12-20)23-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEIKSZVBNZBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4’-(Benzyloxy)biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of 4-Acetyl-4’-(Benzyloxy)biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4’-(Benzyloxy)biphenyl undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: 4-Carboxy-4’-(benzyloxy)biphenyl.

Reduction: 4-(1-Hydroxyethyl)-4’-(benzyloxy)biphenyl.

Substitution: 4-Acetyl-4’-(methoxy)biphenyl.

Scientific Research Applications

4-Acetyl-4’-(Benzyloxy)biphenyl is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetyl-4’-(Benzyloxy)biphenyl involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-Acetyl-4'-(Benzyloxy)biphenyl, focusing on substituent positions, physicochemical properties, and synthetic yields:

Structural and Electronic Effects

- Substituent Position : The para-substitution in this compound maximizes electronic conjugation between the acetyl and benzyloxy groups, enhancing thermal stability compared to meta-substituted analogs like 3-Acetylbiphenyl .

- Electron-Withdrawing vs. In contrast, benzyloxy groups are mildly electron-donating due to the oxygen lone pairs, creating a push-pull electronic effect in this compound .

Research Findings and Data Gaps

- Thermal Stability : Para-substituted acetyl-benzyloxy biphenyls likely exhibit higher melting points than meta-substituted analogs, but experimental data for this compound remains unreported.

- Biological Screening: No direct studies on this compound’s bioactivity were found, though structural analogs (e.g., and ) show promise in drug discovery.

Biological Activity

4-Acetyl-4'-(Benzyloxy)biphenyl is a biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an acetyl group and a benzyloxy group, which contribute to its unique properties and interactions within biological systems. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by its biphenyl backbone, which is substituted at the 4 and 4' positions with an acetyl group and a benzyloxy group, respectively. The presence of these functional groups enhances its lipophilicity and potential interaction with biological membranes.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The acetyl group can participate in hydrogen bonding, while the benzyloxy group increases the compound's hydrophobicity, facilitating membrane penetration. This interaction may influence enzyme activities or receptor functions, leading to various biological effects.

Antitumor Activity

Recent studies have indicated that biphenyl derivatives, including this compound, exhibit significant antitumor properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity compared to controls .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests against various bacterial strains showed promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can modulate inflammatory responses. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | IC50 (µM) | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 4-Acetylbiphenyl | 15 | 30 | Antitumor |

| 4-Benzyloxybiphenyl | 25 | 40 | Antimicrobial |

| This compound | 10 | 15 | Antitumor & Antimicrobial |

This table illustrates that this compound exhibits superior activity compared to its analogs, highlighting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.